Home > Products > Screening Compounds P58042 > 8-phenyl-7H-purin-6-amine
8-phenyl-7H-purin-6-amine - 17720-22-8

8-phenyl-7H-purin-6-amine

Catalog Number: EVT-510506
CAS Number: 17720-22-8
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-phenyl-7H-purin-6-amine is a chemical compound used in scientific research . It has a unique structure that offers a wide range of applications, including drug discovery, organic synthesis, and material science advancements.

Synthesis Analysis

The synthesis of amines like 8-phenyl-7H-purin-6-amine can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular weight of 8-phenyl-7H-purin-6-amine is 211.23 . Its IUPAC name is 8-phenyl-9H-purin-6-ylamine and its InChI code is 1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H, (H3,12,13,14,15,16) .

Physical And Chemical Properties Analysis

8-phenyl-7H-purin-6-amine is a powder with a melting point of 320-321 degrees Celsius .

N-(Furan-2-ylmethyl)-7H-Purin-6-amine (FYPA)

  • Compound Description: FYPA is a purine derivative investigated for its corrosion inhibition properties on mild steel in acidic environments []. When combined with iodide ions, it exhibits a synergistic inhibition effect, effectively reducing the corrosion rate [].

6-Chloro-7H-Purin-2-ylamine

  • Compound Description: This compound serves as a crucial building block in the synthesis of 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one [].

4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one

  • Compound Description: This compound is a novel molecule synthesized and evaluated for its antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus cereus [].

(S)-5-Fluoro-3-phenyl-2-[1-(9H-purin-6-ylamino)propyl]-3H-quinazolin-4-one (Idelalisib)

  • Compound Description: Idelalisib is a clinically approved drug used for treating chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin lymphoma (FL), and small lymphocytic lymphoma (SLL) []. It functions as a potent and selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), a crucial enzyme in B-cell signaling [].

1-Isonicotinoyl-4-phenylthiosemicarbazide

  • Compound Description: This compound is a thiosemicarbazide derivative studied for its antioxidant activity []. It serves as a precursor for synthesizing other heterocyclic compounds with potential biological applications [].

9-[(2-Chloro-6-fluorophenyl)[¹⁴C]methyl]-9H-purine-6-amine (Arprinocid)

  • Compound Description: Arprinocid is a purine derivative developed as a potential coccidiostat []. It exhibits antiparasitic activity against coccidian parasites, making it a candidate for treating coccidiosis in animals [].

9-[(2,6-Dichlorophenyl)[¹⁴C]methyl]-9H-purine-6-amine

  • Compound Description: This compound is structurally related to Arprinocid, another purine derivative investigated for its potential as a coccidiostat []. The presence of a radiolabeled carbon-14 atom in its structure makes it a valuable tool for studying its metabolic fate and distribution in biological systems [].

1H-Pyrazolo[3,4-d]pyrimidin-6-amine (8-Aza-7-deazapurin-2-amine)

  • Compound Description: This compound, also known as 8-aza-7-deazapurin-2-amine, is a purine analog investigated for its base-pairing properties and potential use in oligonucleotide synthesis []. Oligonucleotides containing this analog have been synthesized and studied for their stability and fluorescence properties [].
Synthesis Analysis

Synthetic Routes
The synthesis of 8-phenyl-7H-purin-6-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with a suitable purine precursor, often 6-amino-purine derivatives.
  2. Substitution Reaction: The introduction of the phenyl group is achieved through a nucleophilic substitution reaction. Commonly, a phenyl halide (such as bromobenzene) is reacted with a purine derivative in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the substitution at the eighth position.
  3. Purification: The resultant product is purified using recrystallization or chromatography techniques to achieve high purity and yield.

Technical Parameters
Typical reaction conditions include:

  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 80 °C).
  • Solvent: Dimethylformamide or dimethyl sulfoxide are frequently used solvents due to their ability to solubilize both reactants and products effectively.
  • Reaction time: The duration can range from several hours to overnight, depending on the specific conditions and reagents used .
Molecular Structure Analysis

Molecular Structure
The molecular structure of 8-phenyl-7H-purin-6-amine features a fused bicyclic ring system characteristic of purines:

  • InChI Key: KFMQOHDPKOQCMU-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N

This structure reveals:

  • A phenyl group attached to the purine ring at position 8.
  • Amino groups at positions 6 and 7, which contribute to its reactivity and biological activity.

The molecular weight of this compound is approximately 211.22g/mol211.22\,g/mol .

Chemical Reactions Analysis

Types of Reactions
8-Phenyl-7H-purin-6-amine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form hydroxylated derivatives, which may enhance its biological activity.
  2. Reduction: Reduction reactions can modify the nitrogen atoms within the purine ring or alter the phenyl group.
  3. Substitution Reactions: The phenyl group can be substituted with other functional groups under specific conditions, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions
Reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Various halides and bases depending on the desired functionalization .
Mechanism of Action

The mechanism of action for 8-phenyl-7H-purin-6-amine primarily involves its interaction with biological macromolecules. It acts as an antagonist at adenosine receptors, which are implicated in numerous physiological processes such as neurotransmission and immune response modulation. The presence of the phenyl group may enhance binding affinity and specificity towards these receptors, potentially leading to therapeutic effects against conditions like inflammation or cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.

Chemical Properties
Key properties include:

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and dimethylformamide but less soluble in water.
  • Melting Point: Specific melting point data may vary but generally falls within a range indicative of similar compounds.

These properties are crucial for determining its behavior in biological systems and its applicability in drug formulation .

Applications

8-Phenyl-7H-purin-6-amine has several significant scientific applications:

  1. Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting adenosine receptors, which are involved in various diseases including cancer and neurological disorders.
  2. Biological Research: The compound is utilized to study interactions with enzymes and other biological macromolecules, aiding in understanding cellular mechanisms.
  3. Pharmaceutical Industry: It is explored for its potential use in drug formulations aimed at treating inflammatory diseases due to its receptor antagonism properties .
Introduction to 8-Phenyl-7H-Purin-6-Amine

Nomenclature and Structural Classification in the Purine Family

The systematic IUPAC name for this compound is 8-phenyl-7H-purin-6-amine, clearly defining the positions of its key substituents: a phenyl group at carbon 8 and an amino group at carbon 6 of the purine ring system. The descriptor "7H" specifies the predominant tautomeric form where the hydrogen resides on the nitrogen at position 7. Alternative naming conventions may refer to it as 8-phenyladenine, highlighting its structural relationship to the canonical nucleobase adenine (6-aminopurine), differing only by the phenyl substitution at C8.

Its molecular formula is C₁₁H₉N₅, with a molecular weight of 211.23 g/mol. The SMILES notation C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N and the InChIKey KFMQOHDPKOQCMU-UHFFFAOYSA-N provide unambiguous representations of its structure for chemical databases and computational studies [1] [3].

Structurally, 8-phenyl-7H-purin-6-amine belongs to the 8-arylpurine subclass. This classification is significant because substitution at the C8 position profoundly alters the molecule's conformational preferences and electronic distribution compared to unsubstituted purines or those modified at other positions (like N9 or C6). The bulky phenyl group forces the purine ring system into a less common syn conformation relative to the phenyl plane and introduces steric constraints that impact binding to biological macromolecules. Furthermore, the phenyl ring contributes significant hydrophobicity and potential for π-π stacking interactions, features exploited in designing ligands for hydrophobic binding pockets in target proteins [2] [8].

Table 1: Nomenclature and Structural Identifiers for 8-Phenyl-7H-Purin-6-Amine

Identifier TypeValue
Systematic IUPAC Name8-phenyl-7H-purin-6-amine
Molecular FormulaC₁₁H₉N₅
Molecular Weight211.23 g/mol
Canonical SMILESC1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N
InChIKeyKFMQOHDPKOQCMU-UHFFFAOYSA-N
Chemical Class8-Aryl-substituted purine derivative

Historical Context and Discovery in Medicinal Chemistry

The exploration of 8-substituted purines emerged significantly in the late 20th and early 21st centuries, driven by the quest for selective modulators of purine-binding proteins. Early medicinal chemistry efforts focused on adenosine receptor ligands and kinase inhibitors often utilized 8-position substitutions to enhance selectivity or metabolic stability. While the exact first report of 8-phenyl-7H-purin-6-amine synthesis may not be explicitly detailed in the provided sources, its emergence is contextualized within broader efforts to develop purine-based therapeutics.

A pivotal shift occurred with the discovery that 8-aryl substitutions could confer unique selectivity profiles for specific molecular targets. Research into heat shock protein 90 (Hsp90) paralog inhibitors was particularly instrumental. Studies revealed that purine derivatives like the closely related 8-aryl-9H-purin-6-amines could exploit a unique allosteric pocket (denoted Site 2) in the endoplasmic reticulum paralog Grp94 (Glucose-Regulated Protein 94), achieving remarkable selectivity (>100-fold) over the cytosolic Hsp90 isoforms (Hsp90α/β) and mitochondrial Trap-1. This selectivity arose because the analogous Site 2 pocket in Hsp90α/β is sterically blocked. The 8-phenyl group in these ligands adopts a characteristic "backward bent" conformation, inserting into this hydrophobic cleft lined by residues like Leu104, Leu163, Phe199, Ala202, Phe203, Val211, Ile247, and Leu249. This mode of binding contrasts sharply with non-selective pan-Hsp90 inhibitors (e.g., PU-H71), which adopt a "forward bent" conformation and occupy the conserved ATP-binding site (Site 1) [2].

Synthetic routes to 8-arylpurines like 8-phenyl-7H-purin-6-amine typically involve:

  • Direct Arylation: Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) between 8-halopurine precursors and phenylboronic acids.
  • Cyclization Strategies: Building the purine ring system from pyrimidine precursors where the C8-phenyl group is pre-installed, often involving cyclization with formamide or similar reagents [9].These methods allowed medicinal chemists to systematically explore structure-activity relationships (SAR) around the 8-aryl position, establishing the phenyl group as a key pharmacophore for Grp94 affinity and paralog selectivity.

Table 2: Key Historical Milestones in the Context of 8-Arylpurine Development

PeriodMilestoneSignificance for 8-Arylpurines
Pre-2000sDevelopment of early purine-based kinase inhibitors & AR ligandsEstablished purine as a privileged scaffold; Explored substitutions at N9, C2, C6.
Early 2000sDiscovery of NECA's selectivity for Grp94Highlighted potential for paralog-selective Hsp90 inhibition; Identified unique Grp94 pocket.
Mid 2000sStructure-based design of imidazole-based Grp94 ligands (e.g., BnIm)Validated targeting of the unique hydrophobic pocket adjacent to the adenine site.
~2010s OnwardRational design of 8-arylpurines targeting Grp94 Site 2Demonstrated critical role of 8-aryl group (e.g., phenyl) for high Grp94 affinity and paralog selectivity; Compounds like 18c (IC₅₀ Grp94 = 0.22 μM).

Biochemical Significance of Purine Derivatives in Cellular Processes

Purine derivatives, including 8-phenyl-7H-purin-6-amine, exert their biochemical effects primarily by modulating the activity of enzymes and receptors that naturally bind purine-containing molecules like ATP, ADP, AMP, GTP, and adenosine. The specific biological profile of 8-phenyl-7H-purin-6-amine is heavily influenced by its C8 phenyl substitution, which directs its interactions towards specific subsets of these targets:

  • Molecular Chaperones (Grp94): This compound and its derivatives represent a significant class of selective Grp94 inhibitors. Grp94, the ER-resident Hsp90 paralog, chaperones a restricted clientele crucial for immune function (e.g., Toll-like receptors TLRs, integrins) and oncogenic signaling (e.g., IGF-I/II, HER2, Wnt co-receptor LRP5/6). Unlike pan-Hsp90 inhibitors that disrupt multiple essential cytosolic and mitochondrial pathways, selective Grp94 inhibition offers a strategy to target pathologies dependent on its specific clients—including cancer (melanoma, breast, ovarian, multiple myeloma, lung, colon), autoimmune diseases, chronic inflammation, diabetes, and stroke—with potentially reduced toxicity. The 8-phenyl moiety is essential for engaging the hydrophobic Site 2 pocket unique to Grp94, inhibiting its ATPase-dependent chaperone function [2].

  • Kinases: The purine scaffold is a quintessential kinase hinge-binding motif. While 8-phenyl substitution may reduce affinity for some kinases due to steric clash, it can enhance selectivity for others. Research on structurally related purines demonstrates potent inhibition of kinases like c-Src tyrosine kinase (IC₅₀ values reaching sub-micromolar levels, e.g., 0.02 μM for optimized analogs). Although direct data on 8-phenyl-7H-purin-6-amine against Src is limited in the provided results, its structural kinship to active purine-based kinase inhibitors suggests potential for interacting with kinase ATP-binding sites, possibly with a unique selectivity profile conferred by the C8 substituent .

  • Adenosine Receptors (ARs): Purines are fundamental to AR signaling. While adenosine itself is the endogenous agonist for A₁, A₂A, A₂B, and A₃ receptors, synthetic purine derivatives constitute major classes of AR ligands. The 8-position substitution, particularly with aryl groups, is a known strategy to modulate AR affinity and selectivity. Although not explicitly detailed for 8-phenyl-7H-purin-6-amine in the provided sources, closely related trisubstituted adenines demonstrate potent and selective antagonism at the A₁ adenosine receptor (A₁AR), implicating purine modifications as critical determinants for receptor subtype specificity [6].

Table 3: Biological Significance of Purine Derivatives and the Impact of C8-Phenyl Substitution

Biological Target ClassEndogenous Purine LigandBiochemical RoleImpact of 8-Phenyl Substitution (e.g., 8-phenyl-7H-purin-6-amine)
Grp94 (Hsp90β)ATPER chaperone for TLRs, integrins, IGF-I/II, HER2, LRP5/6; Key in cancer, inflammation, immunity.Enables selective binding to unique allosteric Site 2 pocket; Inhibits ATPase activity & chaperone function; >100-fold selectivity over Hsp90α/β.
Kinases (e.g., c-Src)ATPRegulation of cell growth, differentiation, survival, adhesion, migration; Overactive in cancers.Purine core binds hinge region; C8-phenyl may confer steric selectivity; Related purines show potent inhibition (IC₅₀ ~0.02 μM).
Adenosine Receptors (e.g., A₁)AdenosineModulation of neurological, cardiac, immune functions; Therapeutic target for inflammation, ischemia, pain.Aryl substitution at C8 is a known strategy for affinity/selectivity; Close analogs show potent A₁AR antagonism.

The biochemical significance of 8-phenyl-7H-purin-6-amine thus stems from its ability to selectively engage specific purine-binding pockets, primarily exemplified by its role as a Grp94-selective inhibitor, while its core structure retains the inherent potential to interact with other critical cellular targets like kinases and receptors, depending on additional substitutions and the cellular context. This versatility underscores the value of the 8-arylpurine scaffold in chemical biology and targeted therapeutic development [2] [6].

Properties

CAS Number

17720-22-8

Product Name

8-phenyl-7H-purin-6-amine

IUPAC Name

8-phenyl-7H-purin-6-amine

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C11H9N5/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16)

InChI Key

KFMQOHDPKOQCMU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NC(=C3N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.